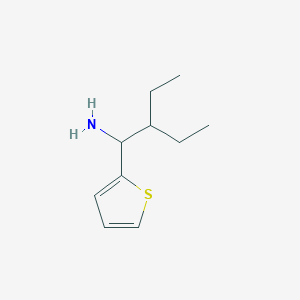
2-(1-Amino-2-ethylbutyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-ethylbutyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and an ethylbutyl side chain attached to the thiophene ring. It is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-ethylbutyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-ethylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Amino-2-ethylbutyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-ethylbutyl)thiophene involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: A simpler analog with similar reactivity but lacking the ethylbutyl side chain.
2-(1-Amino-2-methylpropyl)thiophene: Similar structure with a methylpropyl side chain instead of ethylbutyl.
2-(1-Amino-2-ethylhexyl)thiophene: Contains a longer ethylhexyl side chain, leading to different physical and chemical properties.
Uniqueness
2-(1-Amino-2-ethylbutyl)thiophene is unique due to its specific side chain, which imparts distinct steric and electronic effects. These effects influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-ethyl-1-thiophen-2-ylbutan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-3-8(4-2)10(11)9-6-5-7-12-9/h5-8,10H,3-4,11H2,1-2H3 |
InChI Key |
VPHYOKIJYFKRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
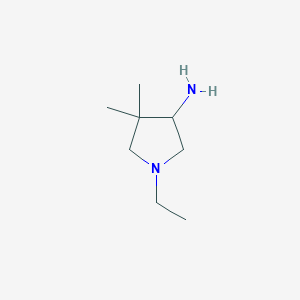
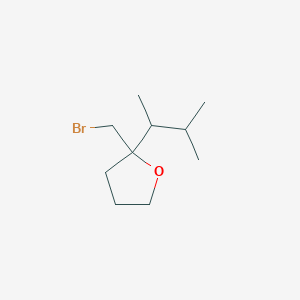
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
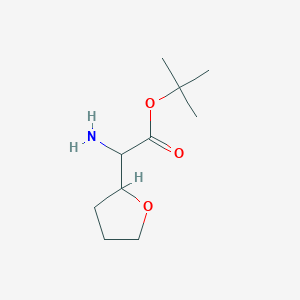
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
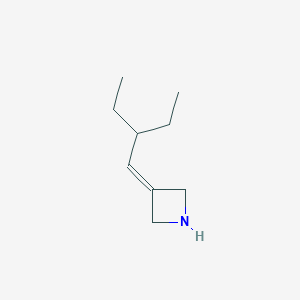

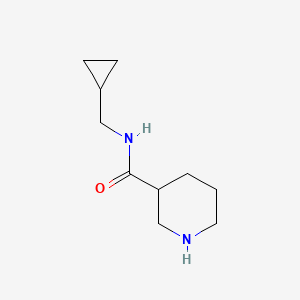
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)


